molecular formula C21H28FNO2 B11057670 N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide

N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide

Cat. No.: B11057670
M. Wt: 345.4 g/mol
InChI Key: DPWFIAXLICRPTF-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by the presence of an adamantane moiety and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide typically involves the reaction of 1-adamantanol with 2-bromoethylamine hydrobromide to form the intermediate 2-(1-adamantyloxy)ethylamine. This intermediate is then reacted with 3-(2-fluorophenyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide is unique due to the combination of the adamantane and fluorophenyl groups, which confer distinct physicochemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C21H28FNO2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide

InChI

InChI=1S/C21H28FNO2/c22-19-4-2-1-3-18(19)5-6-20(24)23-7-8-25-21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2,(H,23,24)

InChI Key

DPWFIAXLICRPTF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=O)CCC4=CC=CC=C4F

Origin of Product

United States

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